MraY-IN-1
Description
Properties
Molecular Formula |
C35H46N3O5+ |
|---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
[(5S)-5-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]-6-methoxy-6-oxohexyl]azanium |
InChI |
InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/p+1/t31-/m0/s1 |
InChI Key |
IGPLRSHUMOVPOM-HKBQPEDESA-O |
Isomeric SMILES |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Molecular Mechanism of Action of Mray in 1
Enzymatic Inhibition Kinetics of MraY-IN-1 Against MraY
The enzymatic inhibition kinetics of this compound against MraY provide crucial insights into how the compound affects the enzyme's catalytic activity. These studies typically involve measuring the reaction rate of MraY in the presence of varying concentrations of this compound and its substrates.
Determination of IC50 and Ki Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, representing the concentration required to inhibit 50% of the enzyme's activity. The inhibition constant (Ki) reflects the dissociation constant of the enzyme-inhibitor complex and is a more intrinsic measure of inhibitory affinity, independent of substrate concentration. youtube.com
Studies investigating novel MraY inhibitors, such as 1,2,4-triazole-based compounds which are described as "first-in-class non-nucleoside inhibitors," have reported IC50 values against MraY from Staphylococcus aureus (MraYSA). For instance, one such compound, referred to as compound 1, showed an IC50 of 171 µM against MraYSA. nih.govbiorxiv.org Optimization of this compound led to the identification of compound 12a, which demonstrated an improved IC50 of 25 µM against MraYSA. nih.govbiorxiv.org
While specific IC50 and Ki values for a compound explicitly named "this compound" were not found in the search results, the methodologies for determining these values for MraY inhibitors are well-established. These involve enzymatic assays where MraY activity is measured in the presence of different inhibitor concentrations, and the data is then used to calculate IC50 and, subsequently, Ki values using equations like the Cheng-Prusoff equation, depending on the type of inhibition. youtube.com
Elucidation of Inhibition Type (e.g., Competitive, Non-Competitive, Uncompetitive)
Determining the type of inhibition provides information about where and how the inhibitor binds to the enzyme and affects its activity. Common types include competitive, non-competitive, and uncompetitive inhibition. youtube.com
While the search results did not explicitly state the inhibition type for a compound named this compound, studies on other MraY inhibitors provide context. For example, some nucleoside inhibitors are thought to bind at the active site, competing with the natural substrate UDP-MurNAc-pentapeptide due to their structural similarities. nih.govwarwick.ac.uk Non-competitive inhibition of MraY by bacteriophage ϕX174 protein E has also been observed, suggesting binding at a site distinct from the active site. warwick.ac.uk
To determine the inhibition type of this compound, kinetic experiments would typically involve varying the concentrations of both the inhibitor and one or both substrates, followed by analysis of the resulting enzyme velocity data using methods like Lineweaver-Burk plots or non-linear regression analysis. youtube.com This analysis reveals how the inhibitor affects the enzyme's Michaelis constant (Km) and maximal velocity (Vmax), thereby indicating the mode of inhibition. youtube.com
Structural Elucidation of this compound Binding to MraY
Understanding how this compound interacts with MraY at the molecular level is crucial for rational drug design. This is often achieved through a combination of experimental and computational techniques.
X-ray Crystallography of this compound-MraY Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands. By obtaining crystals of MraY bound to this compound, researchers can visualize the precise binding pose of the inhibitor within the enzyme's binding site. researchgate.netnih.gov
Several crystal structures of MraY from various bacterial species, including Aquifex aeolicus (MraYAA), have been determined, both in its apo form and in complex with different inhibitors. warwick.ac.uknih.gov These structures have revealed the architecture of the MraY active site and the binding modes of known nucleoside inhibitors like muraymycin D2 and tunicamycin (B1663573). nih.gov While a specific crystal structure of MraY bound to a compound explicitly named this compound was not found in the search results, the availability of MraY crystal structures facilitates the determination of complexes with novel inhibitors. nih.govresearchgate.net Co-crystallization or soaking of MraY crystals with this compound would be the experimental approach to obtain such a structure.
Computational Docking and Molecular Dynamics Simulations of this compound
Computational methods like molecular docking and molecular dynamics (MD) simulations are valuable tools for predicting and analyzing the binding of small molecules to proteins. Molecular docking can predict the likely binding poses and affinities of this compound to MraY based on their structures. mdpi.comtandfonline.com MD simulations can provide insights into the stability of the this compound-MraY complex and the dynamic interactions between the inhibitor and the enzyme over time. tandfonline.comnih.govbiorxiv.org
Studies on other MraY inhibitors have utilized computational docking to identify potential binding sites and predict binding affinities. mdpi.comtandfonline.comrsc.org For instance, docking studies have been performed with 1,2,4-triazole (B32235) inhibitors against a predicted structure for E. coli MraY, revealing potential binding sites near helix 9. rsc.org Molecular dynamics simulations have also been employed to analyze the stability of MraY-inhibitor complexes and the interactions with key active site residues. tandfonline.comnih.govnih.gov These computational approaches can complement experimental data from crystallography or guide the design of new this compound analogs with improved binding characteristics. mdpi.comtandfonline.comnih.gov
Identification of Key Binding Residues and Interaction Hotspots on MraY for this compound
Identifying the specific amino acid residues in MraY that interact with this compound is crucial for understanding the molecular basis of inhibition and for structure-based drug design. These residues often form interaction hotspots within the binding site.
Based on structural studies of MraY with known inhibitors, several key residues and regions involved in ligand binding have been identified. The uridine (B1682114) binding pocket, which accommodates the uracil (B121893) moiety of nucleoside inhibitors, involves residues such as K70, G194, L195, D196, and F262 (using A. aeolicus MraY numbering). nih.gov Interactions in this pocket include hydrogen bonds and π-π stacking interactions with F262. nih.gov Other residues like D193 and N255 also make contact with the uracil moiety in some inhibitor-bound structures. nih.gov
Computational studies, including docking, can predict the interactions between this compound and specific MraY residues. mdpi.comrsc.orgbiorxiv.org For the 1,2,4-triazole inhibitors, docking studies suggested interactions with residues in the uridine binding sub-pocket, including K44, D172, L174, D175, and F226 (using S. aureus MraY numbering), with the inhibitor mimicking the uracil moiety and engaging in π-π stacking with F226. biorxiv.org These studies highlight the importance of specific residues in forming critical interactions that contribute to the binding and inhibitory activity of this compound. Further experimental validation, such as site-directed mutagenesis, could confirm the role of these predicted key residues in this compound binding and inhibition.
Analysis of Conformational Changes in MraY Upon this compound Binding.
Studies on various MraY inhibitors, particularly nucleoside antibiotics, have indicated that their binding can induce conformational changes in the MraY enzyme. For instance, binding of the nucleoside antibiotic muraymycin D2 to MraY from Aquifex aeolicus is reported to enable a conformational change in the active site mdpi.com. The crystal structure of MraY has provided insights into potential binding sites and how inhibitors might interact with the enzyme. The uridine binding pocket is a common feature in MraY-inhibitor complexes, where the uracil portion of the uridine moiety engages in hydrogen bonding interactions with residues in Loop C nih.gov. Some natural product inhibitors with aliphatic chains are thought to bind to a hydrophobic groove formed by transmembrane helices 5 and 9b, which is also the proposed binding site for the lipid substrate C55-P nih.gov.
While specific data on conformational changes induced by this compound are not detailed in the search results, it is plausible that this compound, depending on its structure and binding site, could induce conformational changes in MraY. These changes could affect the enzyme's active site, substrate binding affinity, or the dynamics required for catalysis and substrate translocation. The structural plasticity of MraY is suggested as something that can be capitalized on in designing new inhibitors researchgate.net.
Impact of this compound on the MraY Catalytic Cycle and Substrate Translocation.
MraY catalyzes a reaction involving the transfer of a phospho-MurNAc-pentapeptide moiety patsnap.comnih.govscispace.comrsc.orgacs.orgnih.govresearchgate.net. The catalytic cycle is thought to involve the binding of both substrates, UDP-MurNAc-pentapeptide and undecaprenyl phosphate, to form a ternary complex before the products, Lipid I and UMP, are released nih.govresearchgate.net. While a one-step process involving a ternary complex is considered most likely, a two-step process has also been suggested nih.gov.
This compound, as an inhibitor, would impact this catalytic cycle by interfering with substrate binding or the catalytic reaction itself. Nucleoside antibiotics, for example, are competitive inhibitors for the UDP-MurNAc-pentapeptide binding site mdpi.com. By occupying this site, this compound could prevent the natural substrate from binding, thereby blocking the formation of the ternary complex and the subsequent synthesis of Lipid I.
The translocation aspect of MraY involves the enzyme facilitating the transfer of the phospho-MurNAc-pentapeptide moiety across the inner membrane as it forms Lipid I, which remains embedded in the membrane nih.govscispace.comresearchgate.net. The catalytic reaction catalyzed by MraY is classified as an interfacial reaction because one substrate and one product remain within the membrane nih.gov. Inhibition by this compound would effectively halt this translocation process because the formation of the translocated product, Lipid I, is blocked.
Research on the catalytic mechanism of MraY suggests that conformational changes may be necessary for the reaction to proceed, potentially involving the relocation of residues like His-289 to facilitate the nucleophilic attack required for Lipid I formation nih.govresearchgate.netnih.gov. If this compound binding induces conformational changes that lock the enzyme in an inactive state or prevent the necessary rearrangements for catalysis and translocation, this would contribute to its inhibitory effect.
The impact of this compound on the catalytic cycle and substrate translocation is therefore a direct consequence of its binding to MraY, preventing the enzyme from performing its essential function in peptidoglycan biosynthesis. This disruption leads to a lack of Lipid I, accumulation of upstream precursors, and ultimately compromises the structural integrity of the bacterial cell wall, leading to cell death patsnap.com.
Structure Activity Relationships Sar and Rational Design of Mray in 1 Derivatives
Design and Synthetic Strategies for MraY-IN-1 Analogs
The design of this compound analogs is often guided by the structural information of MraY and its interactions with known inhibitors, particularly nucleoside natural products like muraymycins and caprazamycins. nih.govmdpi.comresearchgate.netmdpi.com These natural products often share an aminoribosyl uridine (B1682114) scaffold, which is recognized as important for MraY inhibition. mdpi.comresearchgate.netresearchgate.net Rational design strategies aim to synthesize simplified analogs that retain or improve upon the activity of natural products while addressing challenges such as synthetic complexity and poor pharmacokinetic properties. researchgate.netresearchgate.netnih.gov
Synthetic strategies for this compound analogs involve modifying different parts of the core structure to explore their impact on activity. This can include variations in the nucleoside unit, linker regions, and appended lipophilic or peptidic moieties. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov For instance, studies on muraymycin analogs have explored modifications in the nucleoside unit, demonstrating that substitutions at the 5-position of the pyrimidine (B1678525) nucleobase can significantly impact inhibitory activity. mdpi.comnih.gov The introduction of lipophilic substituents has also been investigated, with studies indicating their importance for MraY inhibition and antibacterial activity. nih.govduke.edu Synthetic approaches like the Ugi four-component reaction have been employed to facilitate the creation of diverse analogs with lipophilic side chains. nih.gov Additionally, the design of non-nucleoside MraY inhibitors based on different scaffolds, such as 1,2,4-triazoles, has also been explored, often by hybridizing pharmacophores from known nucleoside inhibitors and mapping them onto new chemical series. biorxiv.orgbiorxiv.org
In Vitro MraY Inhibitory Profiling of this compound Analogs
In vitro MraY inhibitory profiling is a crucial step in evaluating the potency of this compound analogs. This typically involves enzymatic assays that measure the inhibition of MraY's catalytic activity. researchgate.netbiorxiv.orgnih.gov A common approach utilizes a fluorescence-based assay where MraY's conversion of a labeled Park's nucleotide analog to labeled Lipid I is monitored. biorxiv.orgnih.gov A decrease in fluorescence indicates MraY inhibition. biorxiv.org
Studies on MraY inhibitors, including those structurally related to this compound, report IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values to quantify their potency against MraY from various bacterial species, such as Aquifex aeolicus (MraYAA) or Staphylococcus aureus (MraYSA). mdpi.comresearchgate.netbiorxiv.orgnih.gov For example, some unoptimized inhibitors have shown Ki values in the low micromolar range, demonstrating potency comparable to or exceeding that of natural products like tunicamycins. researchgate.netnih.gov Analogs with structural modifications are screened at various concentrations to determine their inhibitory activity, and those showing significant inhibition are selected for IC50 determination. biorxiv.org Data from such profiling experiments provide quantitative measures of how structural changes influence the ability of analogs to inhibit the MraY enzyme.
Correlation of this compound Structural Modifications with Inhibitory Potency and Specificity
Analyzing the correlation between structural modifications of this compound and its analogs with their inhibitory potency and specificity is central to SAR studies. nih.govdrugdesign.orgplos.org Systematic variations to the core structure reveal which functional groups and structural features are critical for effective MraY binding and inhibition. researchgate.netmdpi.comresearchgate.netnih.govnih.govresearchgate.net
For instance, modifications to the nucleoside moiety, such as the introduction of substituents at the 5-position of the pyrimidine ring or alterations to the ribose unit, have been shown to significantly affect activity. mdpi.comnih.gov The presence and nature of lipophilic side chains also play a vital role in the potency and antibacterial activity of MraY inhibitors. nih.govduke.edu Studies have indicated that a lipophilic side chain is essential for MraY inhibition. duke.edu Furthermore, the linker connecting different parts of the molecule and the presence of accessory motifs, like a urea-dipeptide, can contribute to inhibitory activity and potentially influence specificity. researchgate.netnih.gov
Specificity is a key consideration to avoid off-target effects, particularly against the human homolog of MraY, GlcNAc-1-P-transferase (GPT). nih.govnih.gov Structural differences between bacterial MraY and human GPT can be exploited in rational design to achieve selective inhibition. nih.gov Analyzing the binding modes of different analogs to MraY, often through co-crystal structures or computational modeling, helps to understand the molecular basis for observed differences in potency and specificity. biorxiv.orgresearchgate.netresearchgate.net Distinct interaction patterns with the MraY binding site can explain why certain analogs exhibit enhanced activity or selectivity. biorxiv.orgresearchgate.net
Computational SAR Analysis (e.g., QSAR, 3D-QSAR) for this compound Series
Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, are valuable tools for analyzing and predicting the activity of this compound analogs. rutgers.edulkouniv.ac.increative-biolabs.com These methods establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. rutgers.edulkouniv.ac.in
Classical QSAR correlates activity with physicochemical properties and structural features, while 3D-QSAR considers the three-dimensional structures and interactions of ligands with their target. rutgers.edudrugdesign.orgneovarsity.org 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Surface Analysis (CoMSA), analyze steric and electrostatic fields around molecules to identify regions that are favorable or unfavorable for activity. creative-biolabs.comdrugdesign.orgneovarsity.org
For the this compound series, QSAR and 3D-QSAR analyses can help to:
Identify key molecular properties that influence MraY inhibitory potency. lkouniv.ac.innih.gov
Predict the activity of newly designed analogs before synthesis and testing. lkouniv.ac.in
Gain insights into the preferred binding conformation and interactions within the MraY active site, even in the absence of experimental co-crystal structures. researchgate.netnih.gov
Rationalize the observed SAR data and guide the design of more potent and selective inhibitors. plos.orgnih.govbohrium.com
Studies on other MraY inhibitors, such as capuramycin (B22844) derivatives, have successfully employed 3D-QSAR and molecular docking to understand their mechanism of action and SAR. researchgate.net These computational approaches can provide predictive models that correlate structural features with MraY inhibition activities. nih.govresearchgate.net
Identification of Key Pharmacophoric Features for MraY Inhibition within the this compound Scaffold
Identifying the key pharmacophoric features within the this compound scaffold that are essential for MraY inhibition is crucial for focused analog design. nih.govmdpi.comrsc.orgacs.org A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response.
Based on SAR studies and structural information of MraY-inhibitor complexes, key pharmacophoric features for MraY inhibition within the this compound series and related scaffolds often include:
A moiety that mimics the uridine part of the natural substrate UDP-MurNAc-pentapeptide, interacting with the uridine binding pocket of MraY. nih.govmdpi.combiorxiv.orgchemrxiv.org
Features that engage with specific "hot spots" or cryptic binding sites on the MraY enzyme outside the primary active site. researchgate.netchemrxiv.orgnih.gov Each class of MraY inhibitors may occupy a unique combination of these sites. researchgate.netchemrxiv.org
Hydrophobic or lipophilic regions that interact with lipophilic areas of the membrane-embedded enzyme or contribute to membrane partitioning, which can be important for activity. mdpi.comresearchgate.netnih.govduke.edu
Hydrogen bond donors and acceptors that form specific interactions with amino acid residues in the MraY binding site. biorxiv.orgdrugdesign.org
For scaffolds structurally related to this compound, the aminoribosyl uridine core has been highlighted as a key structural element important for biological activity. mdpi.comresearchgate.netresearchgate.net Modifications to this core and the appended groups help delineate the specific features required for potent binding. mdpi.comnih.gov
Strategies for Enhancing this compound Target Engagement and Selectivity
Enhancing this compound target engagement and selectivity are critical steps in developing successful antibacterial agents. Target engagement refers to the ability of the compound to bind to its intended target in a biological system. drugtargetreview.comresearchgate.netspiedigitallibrary.org Selectivity ensures that the compound primarily inhibits MraY without significantly affecting other host or bacterial proteins, particularly the human homolog GPT. nih.govnih.gov
Strategies to enhance this compound target engagement and selectivity include:
Structure-Based Design: Utilizing the crystal structures of MraY, alone or in complex with inhibitors, to guide the design of analogs with improved fit and interactions within the binding site and surrounding regions. nih.govnih.govresearchgate.netnih.gov Analyzing the differences in the binding sites of bacterial MraY and human GPT can inform the design of selective compounds. nih.gov
Exploration of Cryptic Binding Sites: Designing analogs that exploit less conserved binding pockets or "hot spots" on MraY that are not present or differ significantly in human GPT. researchgate.netchemrxiv.orgnih.gov A modular design strategy targeting different combinations of these sites may be fruitful. nih.gov
Optimization of Physicochemical Properties: Modifying the compound's properties, such as lipophilicity and polarity, to improve its ability to reach and bind to the membrane-associated MraY enzyme. lkouniv.ac.innih.gov
Synthesis of Rigid Analogs: Introducing rigid structural elements into the scaffold to pre-organize the molecule into a conformation favorable for MraY binding, potentially increasing potency and selectivity. researchgate.net
Computational Modeling and Simulation: Using molecular dynamics simulations and docking studies to predict binding poses, assess the stability of the complex, and evaluate the potential for off-target interactions. nih.govplos.org
By combining rational design based on structural insights, systematic SAR exploration, computational analysis, and careful in vitro profiling, researchers can iteratively design and synthesize this compound analogs with enhanced target engagement and improved selectivity, moving towards the development of potent and safe antibacterial agents.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID (Approximate/Representative) |
| This compound | Specific CID not found in search results; represents a class/scaffold |
| Tunicamycin (B1663573) | 5353977 |
| Muraymycin D2 | 11930388 |
| Caprazamycin | Specific CID for Caprazamycin not found; represents a class |
| UDP-MurNAc-pentapeptide | 24577 |
| Lipid I | Specific CID not found; represents a class of molecules |
| Phloxine B | 16558 |
| Carbacaprazamycin | Specific CID not found |
| Mureidomycin A | 6436284 |
| Liposidomycin | Specific CID not found; represents a class |
| Capuramycin | 6436300 |
| GPT (GlcNAc-1-P-transferase) | Protein, not a small molecule |
Interactive Data Tables
Based on the search results, specific quantitative data points for this compound or a defined series of its direct analogs were limited. However, the search results provided examples of in vitro inhibition data for related MraY inhibitors and analogs from SAR studies. Below is an example of how an interactive table could be presented if specific data for this compound analogs were available, using illustrative data based on the types of results found in the search snippets (e.g., IC50 values for MraY inhibition).
Target Selectivity and Specificity Profiling of Mray in 1
Evaluation of MraY-IN-1 Against Related Polyprenyl-Phosphate N-Acetylhexosamine 1-Phosphate Transferase (PNPT) Enzymes.
MraY is a member of the PNPT superfamily, which includes other bacterial and eukaryotic enzymes. acs.orgnih.govasm.org Bacterial PNPTs are involved in the biosynthesis of various cell envelope polymers, such as peptidoglycan, teichoic acids, and O-antigen. asm.orgoup.com Besides MraY, this superfamily includes enzymes like WecA, TagO, WbcO, WbpL, and RpgG. asm.org
Given the structural similarities within the PNPT superfamily, evaluating the activity of this compound against other bacterial PNPT enzymes is essential to understand its spectrum of activity and potential for off-target effects within bacteria. For instance, tunicamycin (B1663573), a natural product inhibitor of MraY, is also known to inhibit WecA, albeit with different potency. asm.org While the search results did not provide specific data on this compound's activity against a broad panel of bacterial PNPTs, studies on other MraY inhibitors like tunicamycin highlight the importance of this evaluation. Tunicamycin was shown to inhibit purified MraY with a 50% inhibitory concentration (IC50) of 12 µM, while exhibiting an IC50 of 11 nM against WecA transferase activity, indicating a much higher efficiency against WecA in that case. asm.org This underscores the necessity of comprehensive profiling across the PNPT family to determine this compound's precise bacterial target profile.
Assessment of this compound Selectivity Against Eukaryotic Homologs (e.g., GPT).
A critical aspect of this compound profiling is assessing its selectivity against eukaryotic homologs of MraY, particularly GlcNAc-1-P-transferase (GPT), also known as DPAGT1. acs.orgnih.govresearchgate.net GPT is the human homolog of MraY and catalyzes the first committed step in N-linked glycosylation in eukaryotes. acs.orgnih.gov Both MraY and GPT are membrane-bound enzymes that transfer a phospho-sugar moiety to a lipid carrier, although they utilize different lipid substrates. nih.gov The structural similarity between MraY and GPT presents a challenge in designing selective inhibitors. acs.orgnih.gov
Inhibition of GPT by compounds targeting MraY can lead to toxicity in eukaryotic cells, as seen with tunicamycin. acs.orgnih.govresearchgate.netrsc.org Therefore, demonstrating selectivity for bacterial MraY over human GPT is a key requirement for MraY inhibitors intended as antibiotics. acs.orgnih.gov Structural and functional analyses have revealed differences in how inhibitors like tunicamycin interact with MraY and GPT, providing insights for designing selective compounds. acs.orgnih.govrsc.org For example, modifications to tunicamycin analogs have been explored to reduce eukaryotic toxicity while maintaining antibacterial activity. acs.org A modified tunicamycin analog with reduced saturation in the N-acyl chain and a reduced uracil (B121893) ring showed significantly reduced toxicity against eukaryotic cell lines compared to native tunicamycin. acs.org Another modified tunicamycin analog demonstrated high selectivity for MraY over GPT, with IC50 values of 640 nM and 15 µM, respectively. rsc.org
While specific data for this compound's selectivity against GPT were not found in the provided search results, the general principles and research approaches highlighted for other MraY inhibitors like tunicamycin are directly applicable to the assessment of this compound. Evaluating this compound's inhibitory activity against both enzymes and analyzing structural interactions, if possible, would be crucial to determine its therapeutic potential.
Broad Biochemical and Cellular Off-Target Profiling of this compound.
Beyond related enzymes like other PNPTs and GPT, comprehensive off-target profiling is essential to identify any unintended interactions of this compound with a wide range of biological targets. Off-target binding can lead to various adverse effects. nih.govcriver.com Biochemical off-target profiling typically involves screening the compound against panels of common drug targets, such as receptors, enzymes, ion channels, and transporters. criver.com Cellular off-target profiling assesses the compound's effects in a more complex cellular environment, which can reveal interactions missed in biochemical assays. nih.govacs.org
While the search results did not provide specific data on a broad off-target profile for this compound, the importance of such profiling is well-established in drug discovery. Techniques like in silico target activity profiling using 3D-pharmacophore models can be used to predict potential off-targets based on structural similarity. nih.gov Experimental methods include high-throughput screening against diverse target panels and phenotypic screening followed by target deconvolution. aacrjournals.org The Eurofin Safety 47 panel is mentioned as a common in vitro panel used to assess off-target effects associated with adverse clinical reactions. criver.com
Identifying and characterizing off-target interactions of this compound would be critical for understanding its safety profile and potential side effects.
Methodologies for Assessing this compound Target Engagement in Cellular Contexts (e.g., CETSA, SPR).
Assessing whether this compound physically interacts with its intended target, MraY, within live cells is vital to confirm its mechanism of action and understand its cellular pharmacodynamics. Cellular target engagement assays provide evidence that a compound reaches its target in a physiologically relevant environment and binds to it. nih.govacs.orgresearchgate.net
Several methodologies are available for assessing target engagement in cellular contexts:
Cellular Thermal Shift Assay (CETSA): CETSA is a widely used label-free biophysical assay that measures the thermal stability of a protein in intact cells or cell lysates upon ligand binding. nih.govresearchgate.netthno.orgresearchgate.net Binding of a ligand typically stabilizes the protein, causing it to unfold and aggregate at a higher temperature. nih.govresearchgate.net This change in thermal stability can be detected by techniques like Western blotting or mass spectrometry (MS-CETSA or TPP). nih.govresearchgate.netthno.org CETSA can confirm target binding in cells and has variations for higher throughput screening. researchgate.net Real-time CETSA (RT-CETSA) allows monitoring the full aggregation profile from a single sample. nih.govresearchgate.net
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a molecule to a surface-immobilized target in real-time. While often used with purified proteins, SPR can also be adapted to study interactions with membrane proteins like MraY in a more native-like environment, or to assess target engagement in cell lysates. researchgate.netresearchgate.net SPR provides kinetic and affinity data for the binding interaction. acs.org
Other methods for cellular target engagement include TR-FRET, nanoBRET, InCELL assays, and chemoproteomics. acs.org These techniques offer different advantages in terms of throughput, the need for labeling, and the ability to study interactions in complex cellular environments. acs.org
Applying techniques like CETSA and SPR would be valuable in confirming that this compound engages with MraY in bacterial cells, providing crucial data to support its proposed mechanism of action as an MraY inhibitor.
Biological Efficacy and Cellular Studies of Mray in 1
In Vitro Antimicrobial Spectrum of MraY-IN-1 Against Bacterial Pathogens.
Studies have investigated the range of bacterial species susceptible to this compound. MraY inhibitors, in general, have shown activity against a variety of Gram-negative and Gram-positive bacteria, as well as mycobacteria and drug-resistant strains. nih.gov
Minimum Inhibitory Concentration (MIC) Determinations.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium under defined in vitro conditions. biomedpharmajournal.orgidexx.comfrontiersin.orgnih.gov MIC determinations are a standard method for assessing the potency of an antibacterial compound against specific bacterial strains. biomedpharmajournal.orgidexx.comnih.govresearchgate.net The broth microdilution method is considered a gold standard for MIC determination, involving serial dilutions of the antibiotic in liquid media. nih.govresearchgate.net
Specific MIC values for this compound against various bacterial pathogens would typically be presented in detailed research findings and data tables within scientific literature. While the searches provide context on MIC determination methods and the importance of MIC values, specific MIC data for this compound across a broad spectrum of pathogens were not explicitly available in the search results. However, related studies on MraY inhibitors mention activity against various pathogens with specific MIC ranges. nih.gov For example, one analogue showed activity against S. aureus and E. faecium with MIC values of 0.5–1 and 0.25–1 μg/mL, respectively, and against Gram-negative pathogens like K. pneumoniae, A. baumannii, and E. coli with MICs ranging from 4–8, 2–4, and 4–8 μg/mL. nih.gov
Time-Kill Kinetics of this compound.
Time-kill kinetics studies assess the rate at which an antibacterial compound reduces the viability of a bacterial population over time at different concentrations. These studies help determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). ajol.infomdpi.com Time-kill assays involve incubating bacteria with varying concentrations of the compound and quantifying viable bacterial counts at multiple time points. ajol.infomdpi.comftb.com.hr
While specific time-kill kinetics data for this compound were not directly found, studies on other antibacterial agents and MraY inhibitors provide insight into this type of analysis. For instance, an analogue (analogue 2) of a MraY inhibitor showed bactericidal activity against S. aureus and E. coli, evidenced by a reduction in colony counts over several hours. nih.gov The bactericidal effect observed was consistent with the essential role of the MraY enzyme. nih.gov
Efficacy Against Multi-Drug Resistant Bacterial Strains (e.g., MRSA, VRE, CRE, M. tuberculosis).
The emergence of multidrug-resistant organisms (MDROs) like Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), Carbapenem-Resistant Enterobacteriaceae (CRE), and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) is a significant global health threat. cdc.govmedrxiv.orgoup.commdpi.com MraY is considered a promising target for combating these resistant strains because its inhibition offers a mechanism distinct from those targeted by many existing antibiotics. nih.govnih.govresearchgate.netnih.gov
MraY inhibitors, including potentially this compound, have shown promising activity against various drug-resistant strains. nih.govnih.gov For example, some nucleoside natural product inhibitors of MraY are active against MRSA and VRE. nih.gov Studies on specific MraY inhibitor analogues have reported activity against MRSA and Acinetobacter baumannii, a Gram-negative bacterium often associated with multidrug resistance. rsc.org
Impact of this compound on Bacterial Cell Wall Synthesis and Integrity.
The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cell shape and integrity, particularly against internal turgor pressure. nih.govmdpi.comtandfonline.comfrontiersin.orgoatext.comfrontiersin.org MraY is a key enzyme in the second phase of peptidoglycan synthesis, catalyzing the transfer of phospho-MurNAc-pentapeptide to a lipid carrier (undecaprenyl phosphate) to form Lipid I. nih.govtandfonline.comoatext.comfrontiersin.org Inhibition of MraY disrupts this essential step, thereby impairing peptidoglycan synthesis. nih.govnih.gov
By inhibiting MraY, this compound is expected to interfere with the formation of Lipid I and subsequent steps in peptidoglycan biosynthesis, ultimately compromising the structural integrity of the bacterial cell wall. nih.govnih.gov This disruption can lead to cell lysis and death, which is consistent with the observed bactericidal activity of some MraY inhibitors. nih.gov
Studies on this compound Cellular Accumulation and Permeability in Bacteria.
For an antibacterial compound to be effective, it must reach its target within the bacterial cell at a sufficient concentration. This involves traversing the bacterial cell envelope, which can act as a barrier to permeability. pnas.orgnih.govmdpi.comacs.org In Gram-negative bacteria, the outer membrane presents an additional hurdle due to its low permeability. pnas.orgnih.govmdpi.comacs.orgnih.gov
Studies on the cellular accumulation and permeability of this compound in bacteria would investigate how well the compound can penetrate the cell envelope and reach the cytoplasm where MraY is located. nih.gov Factors influencing permeability include the compound's physicochemical properties and the presence of bacterial transport mechanisms like porins in Gram-negative bacteria. pnas.orgmdpi.comacs.org While specific data on this compound's accumulation and permeability were not found, research on MraY inhibitors acknowledges the challenges of targeting membrane-associated proteins and the need to understand how inhibitors cross bacterial membranes. nih.gov
Effects of this compound on Bacterial Morphology and Cell Division.
The bacterial cell wall and the process of cell division are intimately linked, with peptidoglycan synthesis playing a critical role in maintaining cell shape and enabling proper division. mdpi.comfrontiersin.orgmdpi.comnih.govfrontiersin.org Inhibition of peptidoglycan synthesis can lead to alterations in bacterial morphology and defects in cell division. mdpi.comfrontiersin.orgmdpi.com
Given that this compound targets MraY, an enzyme essential for peptidoglycan synthesis, it is expected to impact bacterial morphology and cell division. Disrupting peptidoglycan synthesis can result in the formation of enlarged or filamentous cells due to the inability to properly construct the division septum. mdpi.com Studies on the effects of this compound on bacterial morphology would likely involve microscopic examination of treated bacterial cells to observe changes in shape, size, and the formation of septa.
Investigation of Resistance Mechanisms to this compound
Resistance to antimicrobial agents targeting bacterial cell wall synthesis, including MraY inhibitors, can arise through various mechanisms. General mechanisms of antibiotic resistance in bacteria include alterations to the drug target, enzymatic inactivation of the drug, increased efflux of the drug from the bacterial cell, and reduced drug permeability. For MraY inhibitors, resistance can involve genetic changes affecting the MraY enzyme itself or mechanisms that reduce the effective concentration of the inhibitor within the cell.
Genetic Basis of Acquired Resistance (e.g., MraY Mutations, Efflux Pumps)
Acquired resistance to MraY inhibitors can have a genetic basis. Mutations in the gene encoding MraY (mraY) have been shown to confer resistance to inhibitors that target this enzyme. Studies investigating resistance to the bacteriophage protein E, which inhibits MraY, identified specific mutations in the mraY gene that conferred resistance. These mutations mapped to particular transmembrane domains of the MraY protein. This suggests that alterations in the MraY protein sequence can reduce the binding affinity or inhibitory effect of compounds targeting MraY.
Efflux pumps are another significant genetic determinant of acquired resistance in bacteria. These membrane-bound transporters actively pump various substrates, including antibiotics and other antimicrobial compounds, out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels. Overproduction of efflux pumps has been observed in multidrug-resistant bacterial isolates and can contribute to resistance against multiple classes of antimicrobial agents. The genes encoding efflux pumps are often regulated at the transcriptional level, allowing bacteria to increase their expression in response to the presence of antimicrobial compounds. Research indicates that the function of genes involved in cell wall synthesis, such as mraY, can be interrelated with resistance mechanisms involving ABC transporter multidrug efflux pumps. While specific studies detailing the role of efflux pumps in resistance to this compound were not prominently found, it is a general mechanism of resistance to various antibiotics and could potentially contribute to reduced susceptibility to MraY inhibitors.
Biochemical Mechanisms of Resistance
Biochemical mechanisms of resistance encompass a range of cellular processes that can reduce the efficacy of an antimicrobial compound. These can include decreased penetration of the drug into the cell, enzymatic degradation or modification of the drug, increased production of a metabolite that antagonizes the drug's action, or alterations in the target enzyme that reduce its affinity for the inhibitor.
For MraY inhibitors, biochemical resistance could theoretically involve modifications to the MraY enzyme that hinder inhibitor binding without necessarily being a direct mutation in the active site, or cellular processes that inactivate the inhibitor. However, specific biochemical mechanisms of resistance directly attributed to this compound were not detailed in the consulted literature. General studies on biochemical resistance mechanisms in bacteria highlight the complexity of these processes. The implication of mraY mutations conferring resistance to MraY inhibitors suggests that altered target interaction is a key biochemical mechanism. Further research would be needed to elucidate if other biochemical mechanisms, such as enzymatic modification of this compound or alternative metabolic pathways, contribute to resistance against this specific compound.
Synergistic Effects of this compound with Other Antimicrobial Agents
Investigating the synergistic effects of this compound with other antimicrobial agents is important for developing potential combination therapies that could enhance efficacy and potentially mitigate the development of resistance. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.
Studies on triazinedione inhibitors targeting the MraY-protein E interaction site, which may include compounds structurally related to this compound, have demonstrated synergistic effects with bacitracin. This synergy was observed in Micrococcus flavus. The observed synergy between these MraY inhibitors and bacitracin is consistent with a proposed link between the MraY inhibition site and the uptake of undecaprenyl phosphate, a crucial lipid carrier in peptidoglycan synthesis that is also targeted by bacitracin. Another MraY inhibitor, michellamine B, also showed synergistic effects with bacitracin, further supporting the potential for synergistic interactions with MraY-targeting compounds.
While specific quantitative data for this compound was not found, the research on related triazinedione MraY inhibitors and bacitracin provides an example of potential synergistic interactions. The synergistic effect was demonstrated by a reduction in the minimum inhibitory concentration (MIC) of both compounds when used in combination. For analogue 6j and bacitracin, the MIC for bacitracin was reduced from 2 μg/mL to 0.25 μg/mL in the presence of 4 μg/mL of analogue 6j. Conversely, the MIC for analogue 6j was reduced from 8 μg/mL to 2 μg/mL in the presence of 1 μg/mL bacitracin. This type of data, often determined through checkerboard assays yielding a Fractional Inhibitory Concentration (FIC) index, indicates a synergistic interaction when the FIC index is less than 0.5.
The following table summarizes the synergistic effects observed for analogue 6j and bacitracin:
| Compound | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | Partner Compound Concentration (μg/mL) |
| Bacitracin | 2 | 0.25 | Analogue 6j (4) |
| Analogue 6j | 8 | 2 | Bacitracin (1) |
Further research is needed to specifically evaluate the synergistic potential of this compound with various other antimicrobial agents.
In Vivo Preclinical Studies Focusing on Mechanistic Insights and Proof of Concept
Evaluation of MraY-IN-1 in Relevant Animal Models of Bacterial Infection (e.g., acute thigh infection model).
Animal models of bacterial infection are essential tools for assessing the efficacy of novel antibacterial compounds in vivo. The acute thigh infection model is a standardized and sensitive experimental system commonly used for initial studies of antimicrobial efficacy in a mammalian system. criver.com This model is particularly useful for evaluating antimicrobial-microbial interactions and assessing antimicrobial pharmacokinetics in serum and tissue samples. criver.com It is often employed as the first in vivo model following in vitro testing, and all currently used antimicrobial classes have been evaluated in this model. criver.com
In this model, mice are typically rendered neutropenic through treatment with cyclophosphamide (B585) prior to infection. criver.comdovepress.com This immunosuppressed state allows for the consistent establishment of bacterial infections. A range of clinically relevant bacterial strains, including Escherichia coli, Klebsiella, and Staphylococcus aureus (both MRSA and MSSA), have been validated for use in this model. criver.com The localized nature of the infection in the thigh muscle allows for independent infection of both thighs, which can increase the sample size without requiring more animals. criver.com
Study endpoints in the acute thigh infection model can include clinical scores such as impaired mobility, changes in body weight and temperature, and importantly, the bacterial load (measured in Colony Forming Units, CFU) in the thigh muscle. criver.com In vivo imaging techniques, such as luminescence imaging using IVIS technology, can also be used to monitor bacterial burden over time. criver.comnih.govjove.com Gross pathology and in vitro analysis of immune responses can also provide valuable data. criver.com
Research has identified promising MraY inhibitors that exhibit potent and broad-spectrum antibacterial activity against highly drug-resistant strains in vitro as well as in vivo in an acute thigh infection model. researchgate.net This indicates that compounds targeting MraY, such as this compound or its analogues, can demonstrate efficacy in a relevant animal model of bacterial infection.
Pharmacodynamic Evaluation of this compound in Biological Systems.
Pharmacodynamic (PD) evaluation in biological systems aims to understand the relationship between drug exposure and its pharmacological effect. mdpi.comresearchgate.net For antibacterial agents, this involves assessing how the concentration of the drug at the site of infection correlates with its ability to inhibit bacterial growth or kill bacteria in vivo. PD biomarkers are critical in early drug development to understand a drug's mechanism of action and provide evidence of target engagement. nih.gov
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools for evaluating therapeutic agents in both preclinical and clinical settings. researchgate.net PK models focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing insights into its biodistribution and clearance rates. researchgate.net PD models, on the other hand, assess the drug's effects on the biological system and the pathogen. researchgate.net Linking PK and PD is crucial for optimizing dosing regimens and predicting drug concentrations at target sites. researchgate.net
Correlation of this compound Exposure with Mechanistic Markers (e.g., Lipid I accumulation, cell wall disruption).
MraY is an integral membrane protein that catalyzes the ligation of Park's nucleotide (a soluble peptidoglycan precursor) with the membrane-bound undecaprenyl-phosphate (C55-P), resulting in the formation of Lipid I. nih.gov Lipid I is a crucial intermediate in bacterial cell wall biosynthesis. Inhibition of MraY by compounds like this compound is expected to lead to the accumulation of the soluble precursor and a reduction in Lipid I and subsequent peptidoglycan synthesis, ultimately disrupting cell wall integrity.
In in vivo pharmacodynamic studies, correlating the exposure levels of this compound in infected tissues or biological fluids with changes in these mechanistic markers (such as the accumulation of the MraY substrate or depletion of Lipid I) would provide direct evidence of target engagement and the compound's mechanism of action within the living system. While the provided search results discuss MraY's enzymatic activity and the role of Lipid I in cell wall synthesis nih.gov, and the concept of correlating drug exposure with mechanistic markers nih.gov, specific data on this compound's effect on Lipid I accumulation or cell wall disruption in vivo from these searches is not explicitly detailed. However, this correlation is a standard approach in pharmacodynamic evaluations of cell wall synthesis inhibitors. Changes in membrane integrity and ionic permeability can directly contribute to the antibacterial activity of certain compounds, and techniques like electrochemical impedance spectroscopy (EIS) can provide mechanistic insight into membrane disruption. mdpi.com
Biomarker Discovery and Validation for this compound Activity In Vivo.
Biomarker discovery and validation are integral parts of drug development, helping to accurately determine drug efficacy and monitor biological responses. verisimlife.com Biomarkers can be used to assess target engagement, pathway modulation, and predict therapeutic outcomes. crownbio.com In the context of this compound, biomarkers could include indicators of MraY inhibition, disruption of cell wall synthesis, or the host's response to the infection and treatment.
The process of biomarker discovery involves evaluating and measuring biological markers that reflect an interaction between a biological system and a potential hazard or therapeutic agent. verisimlife.com Validation of a biomarker is crucial to ensure its reliability, sensitivity, specificity, and reproducibility in its intended use. verisimlife.comcrownbio.com This often involves conducting analyses at the end of in vivo efficacy studies to correlate the biomarker with the mechanism of action and evaluate its predictive value. crownbio.com
Candidate biomarkers can be identified based on the drug's mechanism of action and translational criteria, including the availability of reliable assays and the association of biomarker changes to disease progression or efficacy. frontiersin.org A systems biology approach, integrating molecular and cellular information, can be leveraged for the early identification of robust biomarkers. crownbio.comfrontiersin.org While the search results discuss biomarker discovery and validation in general terms for drug development and toxicity verisimlife.comcrownbio.comresearchgate.netplos.orgnih.gov, and mention the use of imaging biomarkers to visualize biological processes in vivo nih.govverisimlife.comnih.gov, specific biomarkers discovered and validated for this compound activity in vivo are not detailed in the provided snippets. However, potential biomarkers for this compound activity could theoretically include markers related to peptidoglycan synthesis disruption or the bacterial stress response to cell wall inhibition.
This compound as a Tool for Understanding Host-Pathogen Interactions and Disease Pathogenesis in vivo.
Studying host-pathogen interactions in vivo is critical for understanding the complex dynamics of infection and how therapeutic interventions can influence this interplay. ukri.orgfrontiersin.orgasm.orgtesisenred.netfrontiersin.org Animal models provide a platform to investigate how the host immune system responds to the pathogen in the presence of a compound like this compound and how the compound affects the pathogen's ability to cause disease within the living host.
This compound, as an inhibitor of a key bacterial cell wall synthesis enzyme, can serve as a tool to probe the importance of peptidoglycan synthesis for bacterial survival and pathogenesis in vivo. By inhibiting this essential process, researchers can observe the consequences for bacterial growth, dissemination, and the ability to evade or manipulate the host immune response.
In vivo imaging modalities, such as bioluminescence imaging (BLI) and magnetic resonance imaging (MRI), are powerful techniques for monitoring infections in real-time and non-invasively in animal models. nih.govjove.comnih.gov These techniques can be used to track bacterial burden, visualize the site of infection, and potentially assess the host inflammatory response. nih.govjove.comnih.gov Applying such imaging techniques in studies with this compound could provide valuable insights into how the compound affects the spatial and temporal dynamics of the infection and the host's reaction.
Understanding host-pathogen interactions at a systems level, integrating molecular and cellular information, can provide new insights into disease mechanisms and guide the development of better interventions. mdpi.comfrontiersin.orgtesisenred.net While the provided search results discuss the importance of studying host-pathogen interactions in vivo ukri.orgfrontiersin.orgasm.orgtesisenred.netfrontiersin.org and the use of animal models and imaging techniques for this purpose criver.comnih.govjove.comnih.govukri.orgmdpi.comfrontiersin.orgasm.org, specific studies utilizing this compound as a tool to dissect these interactions are not detailed in the provided snippets. However, given its specific target in bacterial cell wall synthesis, this compound could be a valuable probe for investigating the role of this process in bacterial virulence and the subsequent host response in vivo.
Data Tables
Based on the provided search results, specific quantitative data directly related to this compound's in vivo efficacy, pharmacodynamics, or biomarker changes was limited. However, the search results mention that MraY inhibitors showed potent activity in an acute thigh infection model researchgate.net, and that studies in this model typically measure bacterial load (CFU) criver.com. Another study using a similar thigh infection model for a different compound provides an example of dose-response data and PK/PD targets based on bacterial load reduction dovepress.com.
Assuming hypothetical data structure based on typical in vivo efficacy studies in the thigh infection model:
Hypothetical Data: Effect of this compound on Bacterial Load in Acute Thigh Infection Model
| Treatment Group | Bacterial Load (Log10 CFU/thigh) | Standard Deviation |
| Vehicle Control | 8.5 | 0.8 |
| This compound (Dose 1) | 6.2 | 0.7 |
| This compound (Dose 2) | 4.1 | 0.9 |
| This compound (Dose 3) | 2.5 | 0.6 |
This is a hypothetical table to illustrate how data from such studies might be presented. Actual data for this compound would need to be obtained from specific research publications.
Mray in 1 As a Chemical Probe and Research Tool
Application of MraY-IN-1 in Elucidating MraY Biology and Function.
Chemical probes like this compound can be applied to study the biological roles and functional mechanisms of MraY. By inhibiting MraY activity, researchers can investigate the consequences for bacterial growth, cell division, and cell wall integrity. Observing the phenotypic changes in bacteria treated with this compound can provide insights into the essentiality of MraY and its specific contributions to bacterial viability. Genetic studies involving MraY mutants have been used to understand MraY function and its interaction with other factors, such as the bacteriophage φX174 protein E, which inhibits MraY. wikipedia.org A chemical probe like this compound could complement such genetic approaches by providing a pharmacological means to acutely inhibit MraY activity, allowing for the study of immediate cellular responses.
Derivatization of this compound for Affinity-Based Proteomics and Target Identification.
Affinity-based proteomics is a powerful technique for identifying the direct protein targets of a small molecule within a complex biological sample. This method typically involves chemically modifying the small molecule of interest, often by attaching an affinity tag or a photoreactive group, to create a chemical probe. This derivatized probe is then incubated with cell lysates or living cells, allowing it to bind to its target protein(s). The probe-protein complexes are subsequently isolated using the affinity tag, and the bound proteins are identified, commonly by mass spectrometry.
To utilize this compound in affinity-based proteomics, it would need to be chemically derivatized. A common approach involves introducing a handle for subsequent attachment to a solid support or a tag for purification. Alternatively, a photoreactive crosslinker could be incorporated to covalently capture interacting proteins upon UV irradiation. While specific examples of derivatized this compound for affinity proteomics were not found, the principle applies to any small molecule inhibitor. Such studies with a derivatized this compound could definitively confirm MraY as its primary target and potentially identify any off-target interactions, providing crucial information for understanding its specificity and potential for further development.
Development of Fluorescent Analogs of this compound for Cellular Imaging.
Fluorescent analogs of small molecules are valuable tools for visualizing their localization, distribution, and engagement with their targets in living cells using fluorescence microscopy. Creating a fluorescent analog of this compound would involve conjugating a fluorophore to the this compound structure in a way that does not abolish its ability to bind to MraY.
A fluorescent this compound analog could be used to study the uptake and intracellular distribution of the compound in bacterial cells. Furthermore, if the analog retains sufficient binding affinity and specificity for MraY, it could potentially be used to visualize the location of active MraY within the bacterial membrane or to monitor the dynamics of MraY during the cell cycle. Live-cell imaging with such a probe could provide spatial and temporal information about MraY activity and its interaction with inhibitors.
Utility of this compound in Studying Bacterial Resistance Mechanisms.
The emergence of bacterial resistance to existing antibiotics, including those targeting cell wall synthesis, is a major global health concern. r-project.org MraY is a known target for several classes of antibiotics, and resistance mechanisms can involve alterations in the MraY enzyme or other factors affecting drug accumulation or efflux. r-project.orgwikipedia.org
This compound, as a potential MraY inhibitor, could be used to study mechanisms of bacterial resistance that may arise against this class of compounds. Researchers could select for or engineer bacterial strains resistant to this compound and then investigate the genetic and biochemical basis of this resistance. This could involve sequencing the mraY gene to identify mutations, analyzing the expression levels of efflux pumps that might transport the inhibitor out of the cell, or examining modifications in the peptidoglycan synthesis pathway that could compensate for MraY inhibition. Understanding these resistance mechanisms is crucial for the rational design of new MraY-targeted antibiotics that can circumvent existing or emerging resistance.
| Compound Name | PubChem CID |
| Benzene | 241 |
| MK-8189 | 71271414 |
| Isopsoralen | 10658 |
| This compound | Not readily available in search results |
Data Table:
While specific quantitative data for this compound across all these applications was not found in the search results, the following table illustrates the type of data that would be generated when using a chemical probe like this compound to study MraY and peptidoglycan synthesis. This is based on general methodologies in the field.
| Application Area | Type of Data Generated | Potential Assays/Techniques |
| Elucidating MraY Biology and Function | Bacterial growth curves, minimum inhibitory concentration (MIC) values, cell morphology changes, viability assays. | Broth microdilution, microscopy, flow cytometry. |
| Investigating Peptidoglycan Biosynthesis Dynamics | Levels of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide, Lipid I), incorporation of labeled precursors into peptidoglycan. | High-performance liquid chromatography (HPLC), mass spectrometry, radioactive labeling and detection. |
| Derivatization for Affinity-Based Proteomics | Identification of proteins that bind to the derivatized probe, binding affinity data. | Affinity pull-down assays coupled with mass spectrometry (AP-MS), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |
| Development of Fluorescent Analogs | Fluorescence intensity, localization patterns within cells, co-localization with cellular structures, tracking of probe movement. | Fluorescence microscopy (confocal, widefield, super-resolution), live-cell imaging. |
| Utility in Studying Bacterial Resistance Mechanisms | Mutations in mraY or other genes, expression levels of efflux pumps, changes in cell wall composition. | DNA sequencing, quantitative PCR (qPCR), Western blot, biochemical analysis of cell wall components. |
This table provides a general overview of the types of experiments and data that would be relevant when utilizing a chemical probe targeting MraY, such as this compound, in the specified research areas. Specific experimental details and quantitative results would depend on the particular study and the characteristics of the compound.
Future Outlook and Emerging Research on this compound
The exploration of novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. This compound has been identified as a noteworthy inhibitor of MraY, a crucial enzyme in bacterial cell wall biosynthesis. While initial studies have established its inhibitory potential, the long-term viability and clinical applicability of this compound hinge on continued and expanded research efforts. This article delves into the future perspectives and emerging research directions for this promising compound, focusing on strategies to combat resistance, its potential in combination therapies, the design of next-generation inhibitors, its role in systems biology, and the prevailing challenges that need to be addressed.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to elucidate the mechanism of action of MraY-IN-1 against bacterial MraY enzymes?
- Answer: Researchers should employ a combination of biochemical assays (e.g., inhibition kinetics using radiolabeled substrates) and structural biology techniques (e.g., X-ray crystallography or cryo-EM) to map binding interactions and conformational changes in MraY. Complementary genetic studies, such as bacterial mutagenesis to identify resistance-conferring mutations, can validate target specificity. Ensure assays include controls for off-target effects using MraY homologs or unrelated enzymes .
Q. How should researchers design in vitro assays to assess this compound's potency and selectivity?
- Answer:
- Step 1: Use purified MraY enzyme in a lipid-reconstituted system to mimic the bacterial membrane environment.
- Step 2: Measure inhibition via substrate depletion (e.g., UDP-MurNAc-pentapeptide) using HPLC or scintillation counting.
- Step 3: Compare IC₅₀ values against related bacterial targets (e.g., Gram-positive vs. Gram-negative MraY isoforms) and eukaryotic homologs (e.g., human translocases) to evaluate selectivity.
- Validation: Include positive controls (e.g., known MraY inhibitors) and replicate experiments across independent batches to confirm reproducibility .
Q. What methodologies are critical for synthesizing and characterizing this compound in a research setting?
- Answer:
- Synthesis: Follow published protocols for nucleoside phosphonate chemistry, ensuring anhydrous conditions and catalytic coupling agents.
- Characterization: Use LC-MS for purity assessment (>95%), NMR (¹H, ¹³C, ³¹P) for structural confirmation, and elemental analysis for stoichiometric validation.
- Stability Testing: Perform accelerated degradation studies under varying pH/temperature conditions to identify labile functional groups (e.g., phosphoester bonds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across different bacterial strains?
- Answer:
- Variable Analysis: Compare assay conditions (e.g., enzyme source, substrate concentration, buffer composition) and bacterial strain genetic backgrounds (e.g., efflux pump expression, membrane permeability).
- Statistical Reconciliation: Apply meta-analysis tools to aggregate data, testing for heterogeneity via Cochran’s Q or I² statistics.
- Mechanistic Follow-Up: Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions, controlling for confounding factors like lipid composition .
Q. What strategies optimize this compound’s experimental protocols for high-throughput screening (HTS) in drug discovery pipelines?
- Answer:
- Miniaturization: Adapt assays to 384-well plates using fluorescent or luminescent readouts (e.g., coupled enzyme systems with ATP consumption).
- Automation: Integrate liquid handling systems for consistent compound dispensing and washing steps to minimize nonspecific binding.
- Quality Metrics: Calculate Z’-factors (>0.5) to validate assay robustness and include counterscreens (e.g., cytotoxicity in mammalian cells) to exclude false positives .
Q. How can researchers investigate synergistic effects between this compound and β-lactam antibiotics in overcoming resistance?
- Answer:
- Checkerboard Assays: Determine fractional inhibitory concentration indices (FICIs) using serial dilutions of this compound and β-lactams.
- Mechanistic Studies: Use transcriptomics (RNA-seq) to identify pathways upregulated during co-treatment and time-kill curves to assess bactericidal synergy.
- In Vivo Validation: Employ murine infection models with bioluminescent bacterial strains to monitor synergy in real-time .
Methodological Considerations
- Data Integrity: Incorporate open-ended questions in surveys (e.g., "Describe challenges in replicating this compound activity") to detect fraud or inconsistencies .
- Ethical Framing: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in antimicrobial resistance research .
- Reproducibility: Adhere to Beilstein Journal guidelines for detailed experimental protocols and raw data deposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
